molecular formula C25H50ClNO4 B098604 DL-Stearoylcarnitine chloride CAS No. 18822-91-8

DL-Stearoylcarnitine chloride

Cat. No. B098604
CAS RN: 18822-91-8
M. Wt: 464.1 g/mol
InChI Key: YSVYWVPJJXVIFM-UHFFFAOYSA-N
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Description

DL-Stearoylcarnitine chloride is a long-chain acylcarnitine . It has an empirical formula of C25H50ClNO4 and a molecular weight of 464.12 .


Molecular Structure Analysis

The molecular structure of DL-Stearoylcarnitine chloride can be represented by the SMILES string Cl.CCCCCCCCCCCCCCCCCC(=O)OC(CC(O)=O)CN(C)C .

Scientific Research Applications

  • Absorption Enhancement in Drug Delivery DL-Stearoylcarnitine chloride (SCC) has been studied for its role in enhancing the absorption of drugs. Research indicates that mixed micellar solutions of sodium glycocholate with SCC can significantly increase mucosal membrane permeability, aiding in the effective delivery of drugs like acyclovir in the colon and nasal cavity. This suggests potential applications of SCC in improving the efficacy of certain pharmaceutical compounds by enhancing their absorption (Park, Shao, & Mitra, 1992).

  • Physicochemical Properties and Applications in Gene Delivery Studies have explored the synthesis of alkyl acyl carnitine esters, including SCC, as potential biocompatible cationic lipids for gene transfer. These compounds exhibit physicochemical properties similar to phosphatidylcholines and are investigated for their transfection efficiency in cell cultures. SCC and its derivatives could be significant in developing efficient and safe methods for gene delivery (Wang, Guo, Xu, Barron, & Szoka, 1998).

  • Application in Chromatography SCC has been utilized in developing unique stationary phases for liquid chromatographic columns. This involves the coating of octadecylsilica with SCC, leading to a column (CN-18) that displays efficient separation capabilities for various compounds, including inorganic anions and amino acids. The application of SCC in chromatography suggests its utility in enhancing analytical methods for diverse molecular analyses (Kamimori & Konishi, 2001).

  • Investigation in Disease Biomarkers SCC levels in blood have been studied for their potential as biomarkers in diseases like preeclampsia. Research into maternal serum acylcarnitine profiles, including SCC, revealed associations with early and late-onset preeclampsia, suggesting SCC's role as a novel metabolomics biomarker for this condition (Koster et al., 2015).

  • Micellar Concentration and Phase Transitions Studies The critical micellar concentration (CMC) of stearoylcarnitine has been determined under various pH conditions, revealing insights into its aggregation behavior and phase transitions. These studies help understand the physicochemical properties of SCC, which could have implications in pharmaceutical formulations and material science (Kamlekar & Swamy, 2006).

properties

IUPAC Name

(3-carboxy-2-octadecanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYWVPJJXVIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017672
Record name 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Stearoylcarnitine chloride

CAS RN

18822-91-8
Record name Stearoyl-dl-carnitine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18822-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
GB Park, Z Shao, AK Mitra - Pharmaceutical research, 1992 - Springer
… Acylcarnitines used were DL-octanoylcarnitine chloride (OCC), palmitoyl-Di.-carnitine chloride (PCC), and DL-stearoylcarnitine chloride (SCC). All acylcarnitines and NaGC by …
Number of citations: 47 link.springer.com
P Nyitrai, M Mayer, M Ovari, A Keresztes - Plant Biology, 2007 - thieme-connect.com
The effect of low concentration of some stress-inducing compounds of different toxicity and chemical nature like Pb and Ti salts or DCMU on the senescence of chloroplasts was …
Number of citations: 21 www.thieme-connect.com
GB Park - Journal of Pharmaceutical Investigation, 1992 - koreascience.kr
… on absorption enhancing effect, acylcarnitines, ie 10 mM DL-octanoylcarnitine chloride (OCC), 10 mM palmitoyl-DL-carnitine chloride (PCC) and 10 mM DL-stearoylcarnitine chloride (…
Number of citations: 0 koreascience.kr
E Kovács, P Nyitrai, P Czövek, M Óvári… - Journal of plant …, 2009 - Elsevier
… In both model systems, Li and DL-stearoylcarnitine chloride (SCC) – the specific inhibitors of phosphatidylinositol-4,5-bisphosphate-inositol-1,4,5-triphosphate/diacylglycerol (PIP 2 -IP 3 …
Number of citations: 42 www.sciencedirect.com
CR Behl, HK Pimplaskar, AP Sileno, WJ Xia… - Advanced drug delivery …, 1998 - Elsevier
… Acylcarnitines used were dl-octanonylcarnitine chloride (OCC), palmitoyl-dl-carnitine chloride (PCC), and dl-stearoylcarnitine chloride (SCC). The bile salt used was GC. They found …
Number of citations: 153 www.sciencedirect.com
W Zhu, CY Lee, RL Johnson, J Wichterman… - Molecular Cancer …, 2011 - AACR
Previous studies have shown DNA re-replication can be induced in cells derived from human cancers under conditions in which it is not possible for cells derived from normal tissues. …
Number of citations: 20 aacrjournals.org
P Nyitrai, E Kovacs, I Kiraly, M Ovari… - Plant Biology, 2009 - Wiley Online Library
… -like effect was not cytokinin-mediated, but could be a direct effect of the stressors [via the PIP 2 -IP 3 /DAG signalling pathway, as judged from Li and DL-stearoylcarnitine chloride (SCC…
Number of citations: 9 onlinelibrary.wiley.com
B Li, Y Shi, J Shu, J Gao, P Wu, SJ Tang - Journal of Biological Chemistry, 2013 - ASBMB
Chronic expression of pro-inflammatory cytokines critically contributes to the pathogenesis of HIV-associated neurological disorders (HANDs), but the host mechanism that regulates the …
Number of citations: 66 www.jbc.org
P Nyitrai, P Czövek, M Óvári, Á Keresztes - … and experimental botany, 2009 - Elsevier
… In both barley leaves and seedlings, Li and dl-stearoylcarnitine chloride (SCC) – the specific inhibitors of phosphatidylinositol-4,5-bisphosphate-inositol-1,4,5-triphosphate/…
Number of citations: 6 www.sciencedirect.com
P Yibmantasiri - 2012 - researcharchive.vuw.ac.nz
One of the major problems in biology is to identify genes that are involved in specific processes. Classical genetics and biochemistry, although powerful and informative, can be very …
Number of citations: 5 researcharchive.vuw.ac.nz

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